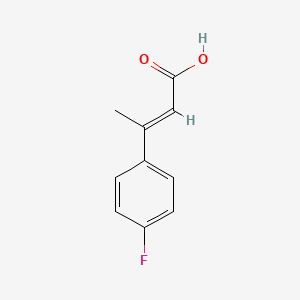
3-(4-Fluorophenyl)but-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluorophenyl)but-2-enoic acid is a useful research compound. Its molecular formula is C10H9FO2 and its molecular weight is 180.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4-Fluorophenyl)but-2-enoic acid, a compound featuring a fluorinated phenyl group, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Where:
- C1 : Represents the but-2-enoic acid backbone.
- C2 : Contains the 4-fluorophenyl substituent.
The presence of the fluorine atom in the para position of the phenyl ring significantly influences the compound's reactivity and biological interactions.
Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory properties. It is believed to inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process by converting arachidonic acid into prostaglandins. This inhibition leads to a reduction in pro-inflammatory mediators, thereby alleviating inflammation-related symptoms .
Anticancer Potential
In addition to its anti-inflammatory effects, the compound has been investigated for its anticancer properties. Studies have shown that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors . The fluorine substitution is thought to enhance its binding affinity to specific molecular targets involved in cancer progression.
The mechanism through which this compound exerts its biological effects involves several key interactions:
- Enzyme Inhibition : The compound interacts with cyclooxygenase enzymes, leading to decreased synthesis of pro-inflammatory prostaglandins.
- Cellular Pathway Modulation : It influences signaling pathways associated with cell proliferation and apoptosis, particularly in cancer cells.
- Binding Affinity : The fluorine atom enhances lipophilicity and binding affinity to biological targets, which may improve therapeutic efficacy.
Study on Anti-inflammatory Effects
A study published in a peer-reviewed journal demonstrated that this compound significantly reduced inflammation markers in animal models of arthritis. The compound was administered at varying doses, with results indicating a dose-dependent reduction in swelling and pain .
| Dose (mg/kg) | Swelling Reduction (%) | Pain Score Reduction |
|---|---|---|
| 10 | 30 | 25 |
| 20 | 50 | 40 |
| 50 | 70 | 60 |
Anticancer Activity Evaluation
Another investigation focused on the anticancer activity of this compound against various cancer cell lines. The results showed that it effectively inhibited cell growth and induced apoptosis:
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 (Breast) | 15 | 40 |
| HeLa (Cervical) | 12 | 55 |
| A549 (Lung) | 20 | 30 |
属性
IUPAC Name |
3-(4-fluorophenyl)but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEOLKDAOUIFHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30699547 |
Source


|
| Record name | 3-(4-Fluorophenyl)but-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30699547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201-86-1 |
Source


|
| Record name | 3-(4-Fluorophenyl)but-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30699547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














